2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, a furan ring, and an indole moiety, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the furan ring and the indole moiety. Common reagents used in these reactions include hydrazine derivatives, furfural, and indole-2-carboxylic acid. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazines.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of nitro or halogenated derivatives of the indole moiety.
Scientific Research Applications
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide
- **2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-pyrrolyl)ethyl]acetamide
- **2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-benzimidazol-1-yl)ethyl]acetamide
Uniqueness
The uniqueness of this compound lies in its combination of the pyridazinone core, furan ring, and indole moiety. This unique structure imparts specific chemical properties and biological activities that may not be present in similar compounds. For example, the indole moiety may enhance its ability to interact with certain biological targets, making it a more potent bioactive compound.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-indol-1-ylethyl)acetamide |
InChI |
InChI=1S/C20H18N4O3/c25-19(21-10-12-23-11-9-15-4-1-2-5-17(15)23)14-24-20(26)8-7-16(22-24)18-6-3-13-27-18/h1-9,11,13H,10,12,14H2,(H,21,25) |
InChI Key |
NBMFDZOBECLPGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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